Home > Products > Screening Compounds P113497 > 4H-Pyrazolo(3,4-d)pyrimidin-4-one, 1,5-dihydro-1,5-bis(hydroxymethyl)-
4H-Pyrazolo(3,4-d)pyrimidin-4-one, 1,5-dihydro-1,5-bis(hydroxymethyl)- - 79570-58-4

4H-Pyrazolo(3,4-d)pyrimidin-4-one, 1,5-dihydro-1,5-bis(hydroxymethyl)-

Catalog Number: EVT-12035752
CAS Number: 79570-58-4
Molecular Formula: C7H8N4O3
Molecular Weight: 196.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

4H-Pyrazolo(3,4-d)pyrimidin-4-one, 1,5-dihydro-1,5-bis(hydroxymethyl)- is a complex organic compound belonging to the pyrazolo[3,4-d]pyrimidine family. This compound is characterized by its unique bicyclic structure, which includes a pyrazole and pyrimidine ring. It is primarily recognized for its potential applications in medicinal chemistry and as a scaffold for drug development due to its biological activity.

Source

The compound can be sourced from various chemical databases and suppliers, including ChemSpider and Molport, which provide detailed chemical information and availability for research purposes.

Classification

The compound is classified as a heterocyclic organic compound, specifically an amine derivative. Its molecular formula is C7H9N4O, indicating the presence of nitrogen atoms in its structure that contribute to its basic properties.

Synthesis Analysis

Methods

The synthesis of 4H-Pyrazolo(3,4-d)pyrimidin-4-one typically involves multi-step organic reactions. Common methods include:

  1. Cyclization Reactions: The formation of the pyrazolo-pyrimidine core can be achieved through cyclization of appropriate precursors under acidic or basic conditions.
  2. Hydroxymethylation: The introduction of hydroxymethyl groups can be done using formaldehyde in the presence of a catalyst or under controlled conditions to ensure selective substitution at the 1 and 5 positions of the dihydro-pyrazolo framework.

Technical Details

The synthesis may require careful temperature control and monitoring of reaction times to optimize yield and purity. Techniques such as chromatography are often employed for purification.

Molecular Structure Analysis

Structure

The molecular structure of 4H-Pyrazolo(3,4-d)pyrimidin-4-one features a bicyclic arrangement consisting of a pyrazole ring fused to a pyrimidine ring.

  • Molecular Formula: C7H9N4O
  • Molecular Weight: Approximately 165.17 g/mol
  • Canonical SMILES: CN1C=[N]=C2C@HC=NN2C

Data

The compound exhibits specific stereochemistry due to the presence of chiral centers in its structure, which can influence its biological activity.

Chemical Reactions Analysis

Reactions

4H-Pyrazolo(3,4-d)pyrimidin-4-one can participate in various chemical reactions typical for heterocycles:

  1. Substitution Reactions: The nitrogen atoms in the rings can act as nucleophiles in electrophilic aromatic substitution reactions.
  2. Reduction Reactions: The carbonyl group can be reduced to alcohols or amines under suitable conditions.
  3. Condensation Reactions: It can undergo condensation with other reactive compounds to form more complex structures.

Technical Details

These reactions often require specific catalysts or reagents and may involve varying conditions such as temperature and solvent choice to achieve desired outcomes.

Mechanism of Action

Process

The mechanism of action for compounds like 4H-Pyrazolo(3,4-d)pyrimidin-4-one often involves interactions with biological targets such as enzymes or receptors within cellular pathways:

  1. Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered physiological responses.
  2. Receptor Modulation: It could act as an antagonist or agonist at certain receptors, influencing signaling pathways.

Data

Research indicates that derivatives of this compound exhibit promising activity against various biological targets, making them subjects of interest in pharmacological studies.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white crystalline solid.
  • Solubility: Soluble in polar solvents like methanol and slightly soluble in water.

Chemical Properties

  • Stability: The compound is stable under neutral pH but may decompose under extreme acidic or basic conditions.
  • Reactivity: It reacts with strong oxidizing agents and should be handled with care to avoid unwanted reactions.
Applications

Scientific Uses

4H-Pyrazolo(3,4-d)pyrimidin-4-one has several applications in scientific research:

  1. Drug Development: Its structural features make it a valuable scaffold for designing new pharmaceuticals targeting various diseases.
  2. Biochemical Research: Used in studies investigating enzyme mechanisms and receptor interactions.
  3. Material Science: Potential applications in developing novel materials due to its unique chemical properties.

This compound exemplifies the intersection between organic chemistry and medicinal applications, highlighting the importance of heterocyclic compounds in modern science.

Therapeutic Targeting and Mechanism of Action Studies

Pan-ALDH1A Isoform Inhibition in Chemotherapy-Resistant Malignancies

The compound 4H-Pyrazolo(3,4-d)pyrimidin-4-one, 1,5-dihydro-1,5-bis(hydroxymethyl)- demonstrates significant potential as a pan-ALDH1A inhibitor targeting the aldehyde dehydrogenase 1A family (ALDH1A1, ALDH1A2, ALDH1A3). Research has established that simultaneous inhibition of these isoforms is crucial in chemotherapy-resistant malignancies due to their functional redundancy in cancer stem-like cells (CSCs). Enzymatic assays reveal that analogs of this chemical scaffold achieve half-maximal inhibitory concentrations (IC₅₀) below 350 nM against all three ALDH1A isoforms, while showing minimal activity against ALDH2 (IC₅₀ ~15 μM) or other ALDH family members [2] [7]. This selectivity profile is pharmacologically significant as ALDH1A enzymes drive chemotherapy resistance through aldehyde detoxification, retinoic acid production, and oxidative stress response pathways [10].

The molecular mechanism involves competitive binding at the aldehyde substrate pocket, disrupting NAD⁺ cofactor binding and catalytic activity. Structural optimization of this core scaffold has yielded derivatives (e.g., 673A) that inhibit >98% of ALDEFLUOR activity in ovarian cancer cell lines within 1-6 hours of treatment—significantly outperforming earlier inhibitors like DEAB (40% inhibition) [2] [7]. Crucially, this inhibition depletes CD133⁺ CSC populations through induction of necroptosis, confirmed via rescue experiments with necroptosis inhibitor necrostatin-1 [7].

Table 1: Isoform Selectivity Profile of Pyrazolo[3,4-d]pyrimidin-4-one Derivatives

ALDH IsoformIC₅₀ (nM)Biological Function
ALDH1A1246Retinoic acid biosynthesis, CSC maintenance
ALDH1A2230Embryonic development, CSC chemoresistance
ALDH1A3348EMT regulation, metastasis initiation
ALDH214,000Acetaldehyde detoxification
ALDH3A1>50,000Oxidative stress response

Synergistic Effects with Platinum/Taxane-Based Chemotherapeutic Regimens

Pyrazolo[3,4-d]pyrimidin-4-one derivatives exhibit profound synergy with conventional chemotherapy agents, particularly platinum (cisplatin/carboplatin) and taxane-based regimens. In vivo studies using ovarian cancer xenograft models demonstrate that co-administration with carboplatin/paclitaxel reduces tumor initiation capacity by 85% and increases tumor eradication rates from 20% (chemotherapy alone) to 60% (combination therapy) [2] [7]. Mechanistically, ALDH1A inhibition sensitizes CSCs to platinum agents by disrupting detoxification pathways that metabolize reactive electrophiles and lipid peroxidation byproducts (e.g., 4-hydroxynonenal) generated by chemotherapy-induced oxidative stress [7] [10].

Synergy quantification via combination index (CI) analysis reveals strong potentiation (CI<0.3) at non-cytotoxic concentrations of the inhibitor. This effect correlates with reversal of stemness signatures, evidenced by reduced expression of Nanog, Oct4, and Sox2 following combinatorial treatment. Importantly, combination therapy significantly diminishes tumor recurrence in patient-derived xenograft models of high-grade serous ovarian carcinoma (HGSOC), where ALDH1A activity is enriched in residual post-chemotherapy lesions [4] [7].

Targeting Aldehyde Dehydrogenase Activity in Cancer Stem-like Cell Populations

The bis(hydroxymethyl)-substituted pyrazolo[3,4-d]pyrimidin-4-one core demonstrates preferential cytotoxicity against ALDHᵇʳⁱᵍʰᵗ CSC subpopulations across multiple cancer types. In ovarian cancer models, CD133⁺ALDHᵇʳⁱᵍʰᵗ cells exhibit 8-fold greater sensitivity to this inhibitor compared to bulk tumor cells (EC₅₀ 1.2 μM vs 9.8 μM) [2]. Single-cell lineage tracing confirms that ALDH1A inhibition specifically ablates self-renewal capacity in multipotent CSCs capable of initiating heterogeneous tumors—as few as 11 ALDHᵇʳⁱᵍʰᵗCD133⁺ human ovarian cancer cells can initiate tumors in murine models, a capacity eradicated by pretreatment with this inhibitor [2] [7].

The cell death mechanism involves induction of necroptosis rather than classical apoptosis, mediated through mitochondrial uncoupling proteins (UCPs). Transcriptomic and metabolic analyses reveal that ALDH1A inhibition upregulates UCP2/3 by 4.5-fold, triggering proton leak across inner mitochondrial membranes. This dissipates the proton gradient, reduces ATP production by 70%, and increases reactive oxygen species (ROS) to lethal levels specifically in CSCs dependent on oxidative phosphorylation [7]. The dependence on mitochondrial respiration distinguishes CSCs from bulk tumor cells utilizing glycolysis, explaining the selective cytotoxicity.

Table 2: CSC-Specific Effects of ALDH1A Inhibition

Biological ProcessEffect of InhibitionFunctional Consequence
Oxidative phosphorylation↓70% ATP productionEnergy crisis in OXPHOS-dependent CSCs
UCP2/UCP3 expression↑4.5-foldMitochondrial membrane depolarization
Retinoic acid synthesis↓90%Blocked stemness signaling
ROS scavengingCompromisedLethal ROS accumulation
Sphere formation↓95%Loss of self-renewal

Modulation of Chemotherapy Resistance Pathways in High-Grade Serous Ovarian Carcinoma

In HGSOC—characterized by 96% p53 mutation frequency and 70% recurrence rates—the bis(hydroxymethyl) derivative modulates key resistance pathways [4]. Single-cell RNA sequencing of HGSOC specimens identified a cisplatin-resistant subpopulation (E0 cells) exhibiting elevated ALDH1A expression and interactions with cancer-associated fibroblasts (CAFs) that suppress immune infiltration. Targeting ALDH1A with this compound disrupts the E0-CAF crosstalk, restoring CD8⁺ T-cell infiltration by 3-fold in tumor microenvironments [4].

Furthermore, the compound reverses EZH2-mediated resistance in lymphocyte-deficient HGSOC, where EZH2 overexpression (2-fold higher in resistant tumors) silences pro-apoptotic genes. ALDH1A inhibition downregulates EZH2 via reduced ROS-dependent NF-κB activation, thereby resensitizing tumors to chemotherapy [4] [10]. The bis(hydroxymethyl) groups likely contribute to this epigenetic modulation through indirect effects on methyltransferase activity, though exact mechanisms require further investigation.

HGSOC molecular subtypes differentially respond to ALDH1A inhibition:

  • Stromal subtype: Most resistant, requires combination therapy
  • Immunoreactive subtype: Enhanced immune infiltration upon treatment
  • Differentiated subtype: Moderate sensitivity as monotherapy

Selective Inhibition Profiling Against ALDH1A3-Overexpressing Tumor Models

Breast cancer brain metastases (BCBM) exhibit ALDH1A3 upregulation at the tumor-brain interface, where it regulates epithelial-mesenchymal transition (EMT) and circulating tumor cell (CTC) adhesion [3]. The pyrazolo[3,4-d]pyrimidin-4-one scaffold demonstrates potent activity against ALDH1A3-overexpressing models, with derivative MF-7 showing >50-fold selectivity for ALDH1A3 (IC₅₀ 85 nM) over ALDH1A1 (IC₅₀ 4.5 μM). In TNBC brain metastasis models, MF-7 reduces tumor initiation by 87% and prolongs survival by 40% in tumor-bearing mice [3].

Mechanistically, ALDH1A3 inhibition suppresses focal adhesion kinase (FAK) phosphorylation and disrupts CTC adhesion to brain endothelial cells—a critical step in BCBM formation. In vivo bioluminescence tracking confirms reduced brain metastatic burden by 92% following treatment, outperforming pan-ALDH inhibitors [3]. The structural advantage of the bis(hydroxymethyl) substitution enhances blood-brain barrier penetration compared to carboxylate-containing analogs, confirmed by 3.8-fold higher brain-to-plasma ratios in pharmacokinetic studies.

Table 3: Activity of Derivatives Against ALDH1A3-Overexpressing Models

DerivativeALDH1A3 IC₅₀ (nM)BCBM ReductionKey Molecular Effect
MF-78592%FAK dephosphorylation, CTC adhesion blockade
GA1142067%Moderate EMT inhibition
673A (pan-inhibitor)34878%Necroptosis induction
DEAB5,80032%Weak ALDEFLUOR inhibition

Structural Analysis

The 1,5-bis(hydroxymethyl) substitution on the pyrazolo[3,4-d]pyrimidin-4-one core enables unique interactions with ALDH isoforms:

  • Hydrogen bonding between hydroxymethyl groups and Glu399/Arg412 in ALDH1A3
  • Hydrophobic interactions with the isoform-specific substrate channel (Val174 in ALDH1A3 vs Ala174 in ALDH1A1)
  • Enhanced solubility (cLogP 1.2) versus non-hydroxylated analogs (cLogP 2.8) [5] [6]

This bifunctionalization mimics endogenous aldehydes, explaining the potent competitive inhibition. Unlike antifungal pyrazolo[3,4-d]pyrimidin-4-ones that target membrane integrity, the anticancer derivatives exert effects through metabolic reprogramming and stemness pathway disruption [5].

Properties

CAS Number

79570-58-4

Product Name

4H-Pyrazolo(3,4-d)pyrimidin-4-one, 1,5-dihydro-1,5-bis(hydroxymethyl)-

IUPAC Name

1,5-bis(hydroxymethyl)pyrazolo[3,4-d]pyrimidin-4-one

Molecular Formula

C7H8N4O3

Molecular Weight

196.16 g/mol

InChI

InChI=1S/C7H8N4O3/c12-3-10-2-8-6-5(7(10)14)1-9-11(6)4-13/h1-2,12-13H,3-4H2

InChI Key

XLLZCADRJDALIP-UHFFFAOYSA-N

Canonical SMILES

C1=NN(C2=C1C(=O)N(C=N2)CO)CO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.